molecular formula C20H21FN2O3S B11346002 5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11346002
M. Wt: 388.5 g/mol
InChI Key: OASXKAKXPCFTLA-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with a fluorine atom at position 5 and a methyl group at position 2. The carboxamide moiety is linked to a morpholine ring and a thiophene group via an ethyl chain. The molecular weight is approximately 422 g/mol (calculated based on structural analogs) . The morpholine group enhances solubility, while the thiophene and fluorine substituents contribute to electronic and metabolic stability, making it a candidate for therapeutic applications, particularly in neurological or antimicrobial contexts .

Properties

Molecular Formula

C20H21FN2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

5-fluoro-3-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H21FN2O3S/c1-13-15-11-14(21)4-5-17(15)26-19(13)20(24)22-12-16(18-3-2-10-27-18)23-6-8-25-9-7-23/h2-5,10-11,16H,6-9,12H2,1H3,(H,22,24)

InChI Key

OASXKAKXPCFTLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC(C3=CC=CS3)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Benzofuran Core

  • Target Compound : 5-Fluoro-3-methyl substitution. Fluorine improves metabolic stability and bioavailability, while the methyl group increases lipophilicity.
  • 5-Ethyl-N-[2-(Furan-2-yl)-2-(Morpholin-4-yl)ethyl]-3-Methyl-1-Benzofuran-2-Carboxamide (CAS 951986-15-5): Replaces fluorine with ethyl at position 5 and thiophene with furan. Molecular weight: 382.5 g/mol .
  • 7-Fluoro-N,N-Dimethyl-1-Benzofuran-2-Carboxamide : Simpler structure with fluorine at position 7 and dimethylamide. Lower molecular weight (~223 g/mol) and reduced complexity may limit pharmacological utility .

Amide Substituent Modifications

  • Target Compound : The 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl group provides dual heterocyclic motifs. Morpholine enhances solubility, while thiophene enables π-π interactions in target binding.
  • 5-Fluoro-3-Methyl-N-(4-Methyl-1,2,5-Oxadiazol-3-yl)-1-Benzofuran-2-Carboxamide (CAS 872868-48-9) : Substitutes the morpholine-thiophene chain with an oxadiazole ring. Oxadiazole is electron-deficient, altering electronic properties and reducing solubility. Molecular weight: ~305 g/mol .
  • 5-Fluoro-3-Methyl-N-{4-[4-(Prop-2-en-1-yloxy)Phenyl]-1,2,5-Oxadiazol-3-yl}-1-Benzofuran-2-Carboxamide (CAS 1010880-12-2) : Incorporates a propenyloxyphenyl-oxadiazole group. Increased molecular weight (~437 g/mol) and extended conjugation may affect membrane permeability .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • Morpholine-Containing Compounds : The morpholine ring in the target compound and CAS 951986-15-5 improves aqueous solubility, critical for oral bioavailability .
  • Thiophene vs. Furan : Thiophene’s sulfur atom enhances polarizability and binding to hydrophobic pockets compared to furan, which lacks sulfur .

Metabolic Stability

  • Fluorine Substitution: Fluorine at position 5 in the target compound reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like CAS 951986-15-5 .
  • Ethyl vs. Methyl Groups : Ethyl substituents (e.g., CAS 951986-15-5) may increase susceptibility to CYP450-mediated oxidation compared to methyl or fluorine .

Data Table: Key Structural and Molecular Comparisons

Compound Name Benzofuran Substituents Amide Substituent Molecular Weight (g/mol) Key Features
Target Compound 5-Fluoro, 3-methyl 2-(Morpholin-4-yl)-2-(thiophen-2-yl)ethyl ~422 Enhanced solubility (morpholine), metabolic stability (fluorine), and binding (thiophene)
CAS 951986-15-5 5-Ethyl, 3-methyl 2-(Morpholin-4-yl)-2-(furan-2-yl)ethyl 382.5 Increased lipophilicity (ethyl), reduced electronic interactions (furan)
CAS 872868-48-9 5-Fluoro, 3-methyl 4-Methyl-1,2,5-oxadiazol-3-yl ~305 Electron-deficient oxadiazole, lower solubility
CAS 1010880-12-2 5-Fluoro, 3-methyl 4-[4-(Propenyloxy)phenyl]-1,2,5-oxadiazol-3-yl ~437 Extended conjugation, potential for π-stacking
7-Fluoro-N,N-dimethyl 7-Fluoro N,N-Dimethyl ~223 Simplified structure, limited pharmacological scope

Biological Activity

5-Fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other relevant activities, supported by data tables and case studies.

The compound's chemical structure and properties are critical for understanding its biological activity. Here are the key details:

PropertyValue
Common NameThis compound
CAS Number898643-99-7
Molecular FormulaC20_{20}H21_{21}FN2_{2}O3_{3}S
Molecular Weight388.5 g/mol

Antimicrobial Activity

Research indicates that benzofuran derivatives, including the compound , exhibit significant antimicrobial properties. A study highlighted that compounds with a benzofuran scaffold showed promising activity against various bacterial strains and fungi. For instance, derivatives with specific substitutions demonstrated minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL against gram-positive and gram-negative bacteria .

Case Study: Antimycobacterial Activity
In vitro studies have shown that benzofuran derivatives can inhibit the growth of Mycobacterium tuberculosis (M. tuberculosis). A related compound demonstrated an IC90_{90} value of less than 0.60 μM, indicating potent antimycobacterial activity . The structure-activity relationship (SAR) suggests that the presence of hydroxyl groups at specific positions on the benzofuran ring enhances activity.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It acts as an inhibitor of murine double minute 2 (MDM2), a protein that regulates tumor suppressor p53. High affinity to MDM2 (Ki_i < 1 nM) was reported, suggesting potential as an anticancer agent .

Table: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50_{50} (µM)Mechanism of Action
Various cancer cell lines<1MDM2 inhibition

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • MDM2 Inhibition : By inhibiting MDM2, the compound may restore p53 function, leading to apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide, and what key challenges arise during its preparation?

  • Methodology : Multi-step synthesis involving:

  • Step 1 : Formation of the benzofuran core via cyclization of substituted phenols with appropriate aldehydes or ketones under acidic conditions .
  • Step 2 : Introduction of the morpholine-thiophene-ethylamine side chain via nucleophilic substitution or reductive amination, requiring strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .
  • Key Challenges : Low yields in coupling reactions due to steric hindrance from the 3-methyl and 5-fluoro substituents; purification difficulties caused by polar byproducts .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks for the benzofuran core (e.g., aromatic protons at δ 6.8–7.5 ppm), morpholine ring (δ 3.5–3.7 ppm), and thiophene moiety (δ 7.0–7.3 ppm) .
  • 19F NMR : Verify the presence and position of the fluorine substituent (δ -110 to -120 ppm for aromatic fluorine) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₂FN₂O₃S) with <2 ppm error .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays, given the compound’s potential interaction with ATP-binding pockets (morpholine and thiophene groups may enhance solubility and target affinity) .
  • Cell Viability : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay), noting the role of the fluorine atom in modulating membrane permeability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for structurally analogous benzofuran carboxamides?

  • Comparative Analysis :

  • Structural Modifications : Compare activity of analogs with/without the 5-fluoro or morpholine-thiophene groups (e.g., replacing morpholine with piperazine reduces target affinity by 40% ).
  • Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and incubation time to minimize false positives/negatives .
    • Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies between in vitro and in silico results .

Q. How can the structure-activity relationship (SAR) of this compound be systematically explored to optimize target selectivity?

  • SAR Design :

Modification Impact on Activity Evidence Source
Fluorine at C5Enhances metabolic stability and π-stacking interactions
Morpholine-thiophene side chainImproves solubility and kinase inhibition
Methyl at C3Reduces steric clash in hydrophobic pockets
  • Parallel Synthesis : Generate derivatives via combinatorial chemistry (e.g., substituting thiophene with furan or pyridine) and screen against a panel of targets .

Q. What experimental and computational methods are recommended to analyze the compound’s mechanism of action (MoA)?

  • Experimental :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified target proteins .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to resolve 3D binding interactions (requires high-purity samples) .
    • Computational :
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .

Q. How can researchers address discrepancies in solubility and stability data across different experimental conditions?

  • Methodological Adjustments :

  • Solubility : Use biorelevant media (e.g., FaSSIF/FeSSIF) instead of pure DMSO; measure via HPLC-UV at λ = 254 nm .
  • Stability : Conduct forced degradation studies under acidic (pH 2), basic (pH 9), and oxidative (H₂O₂) conditions; monitor via LC-MS for degradation products .

Data Contradiction Analysis

Q. Why might similar benzofuran carboxamides exhibit divergent pharmacokinetic profiles despite minor structural differences?

  • Key Factors :

  • Metabolic Susceptibility : Fluorine at C5 reduces CYP450-mediated oxidation compared to non-fluorinated analogs .
  • Efflux Pump Recognition : Thiophene-containing analogs show higher P-gp substrate affinity, reducing intracellular accumulation .
    • Validation : Use Caco-2 permeability assays and liver microsome stability tests to correlate structural features with PK parameters .

Experimental Design Considerations

Q. What controls and validation steps are critical when testing this compound in animal models?

  • Controls : Include a vehicle control (e.g., 5% Tween-80) and a positive control (e.g., known kinase inhibitor).
  • Validation :

  • Pharmacodynamic (PD) Markers : Measure target phosphorylation via Western blot in tissue samples .
  • Toxicokinetics : Monitor plasma concentrations at 0, 1, 4, and 24 hours post-administration to assess exposure .

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